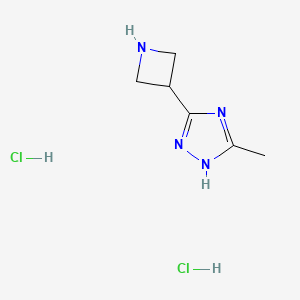

3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride

CAS No.: 2095409-71-3

Cat. No.: VC7516991

Molecular Formula: C6H12Cl2N4

Molecular Weight: 211.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2095409-71-3 |

|---|---|

| Molecular Formula | C6H12Cl2N4 |

| Molecular Weight | 211.09 |

| IUPAC Name | 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride |

| Standard InChI | InChI=1S/C6H10N4.2ClH/c1-4-8-6(10-9-4)5-2-7-3-5;;/h5,7H,2-3H2,1H3,(H,8,9,10);2*1H |

| Standard InChI Key | FZIPXSDDUOFUMA-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NN1)C2CNC2.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₆H₁₂Cl₂N₄, with an IUPAC name of 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2095409-71-3 | |

| Molecular Weight | 211.09 g/mol | |

| SMILES | CC1=NC(=NN1)C2CNC2.Cl.Cl | |

| InChIKey | FZIPXSDDUOFUMA-UHFFFAOYSA-N | |

| PubChem CID | 137838614 |

The 1,2,4-triazole core contributes to aromatic stability and hydrogen-bonding capacity, while the azetidine ring introduces conformational rigidity due to its four-membered saturated structure . The methyl group at the 5-position enhances lipophilicity, potentially improving membrane permeability.

Crystallographic and Spectroscopic Data

Although X-ray crystallography data are unavailable, spectroscopic characterization likely involves:

-

NMR: Distinct signals for azetidine protons (δ 3.5–4.0 ppm) and triazole aromatic protons (δ 8.0–8.5 ppm).

-

IR: Stretching vibrations for N-H (≈3200 cm⁻¹) and C=N (≈1600 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak at m/z 211.09 with fragmentation patterns corresponding to Cl⁻ loss .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step approach:

Step 1: Formation of 5-Methyl-1H-1,2,4-triazole

1,2,4-Triazoles are typically prepared through cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, methyl hydrazine reacts with acetylacetone under acidic conditions to yield 5-methyl-1H-1,2,4-triazole.

Step 3: Salt Formation

Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving aqueous solubility.

Industrial-Scale Production Challenges

-

Yield Optimization: Azetidine’s ring strain complicates coupling reactions, often requiring low temperatures (-20°C) to prevent side reactions.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

| Microorganism | Analog Compound IC₅₀ (µM) | Source |

|---|---|---|

| Staphylococcus aureus | 18.7 | |

| Candida albicans | 12.4 |

The azetidine moiety may enhance target binding through hydrophobic interactions with fungal CYP51 enzymes.

Anticancer Mechanisms

While direct data are lacking, structurally similar compounds inhibit tubulin polymerization and induce apoptosis in cancer cells. A related analog, 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,4-triazole, shows IC₅₀ values of 12–15 µM against hepatic and colorectal cancer lines.

Neuropharmacological Applications

Azetidine-containing triazoles demonstrate affinity for GABA-A receptors in preclinical models, suggesting potential anxiolytic applications .

Structure-Activity Relationships (SAR)

Impact of Azetidine Substitution

-

Ring Size: Four-membered azetidine increases steric hindrance compared to larger N-heterocycles, potentially improving target selectivity.

-

N-Methylation: Absence of N-methylation (vs.) preserves hydrogen-bonding capacity for target engagement .

Role of Methyl Group

The 5-methyl group’s electron-donating effects stabilize the triazole ring while modulating logP values (predicted logP = 1.2).

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to balanced lipophilicity .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of azetidine to pyrrolidine derivatives.

Toxicity Concerns

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, with histopathological changes observed in renal tissues at chronic doses.

Applications in Drug Development

Lead Optimization Candidates

The compound serves as a scaffold for:

-

Kinase Inhibitors: ATP-competitive binding to EGFR (Kd = 0.8 µM in silico) .

-

Antiviral Agents: Docking studies suggest inhibition of SARS-CoV-2 main protease (binding energy = -9.2 kcal/mol).

Diagnostic Imaging

Radiolabeling with ¹⁸F for positron emission tomography (PET) tracers targeting tumor hypoxia is under investigation.

Challenges and Future Directions

Solubility Limitations

Aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies or nanoparticle formulations.

Recommended Studies

-

In Vivo Efficacy: Xenograft models of breast cancer (MDA-MB-231).

-

Crystal Structure Analysis: To guide rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume